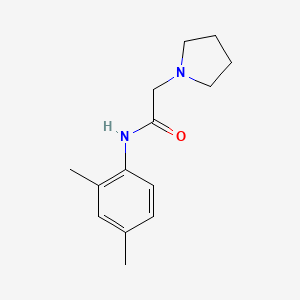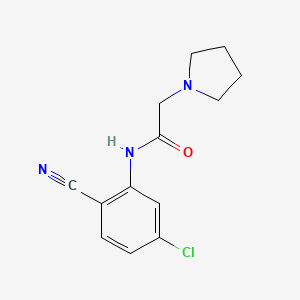
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrolidinylacetamide derivative, which is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride, followed by cyclization with pyrrolidine.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves the activation of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system and other tissues. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide binds to the orthosteric site of nAChRs, which is the site where the endogenous neurotransmitter acetylcholine binds. This binding leads to the opening of the ion channel and the influx of positively charged ions such as sodium and calcium into the cell. This influx of ions can depolarize the cell membrane and elicit a response, such as the release of neurotransmitters or the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide depend on the specific nAChR subtype that it activates. Different nAChR subtypes are expressed in different tissues and have different functions. For example, the α7 nAChR subtype is predominantly expressed in the brain and is involved in cognitive processes such as learning and memory. Activation of α7 nAChRs by N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can enhance cognitive function and has been investigated as a potential treatment for cognitive deficits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for nAChRs. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can activate nAChRs at very low concentrations, which makes it a useful tool for studying the function of these receptors. Another advantage is its stability and solubility, which allows for easy handling and administration in experimental settings.
One limitation of using N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its potential toxicity at high concentrations. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can activate nAChRs in non-neuronal tissues such as the heart and lungs, which can lead to adverse effects such as arrhythmias and bronchoconstriction. Another limitation is its short duration of action, which may require frequent administration in some experimental settings.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on nAChRs in non-neuronal tissues such as the immune system and the cardiovascular system. Additionally, further research is needed to optimize the synthesis and purification of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide and to develop more selective and potent nAChR agonists.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves a multi-step process, which includes the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate product, which is then cyclized with pyrrolidine to yield N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. The purity and yield of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can be improved by various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management.
In neuroscience, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide is a selective agonist of nAChRs, which means it can activate these receptors and elicit a response. This property of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used to study the role of nAChRs in various physiological and pathological conditions.
In agriculture, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been used as a nitrification inhibitor to improve the efficiency of nitrogen fertilizer utilization in crops. N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide inhibits the activity of ammonia-oxidizing bacteria, which convert ammonium to nitrate in the soil. By inhibiting this process, N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide can reduce the loss of nitrogen from the soil and increase the availability of nitrogen for plant uptake.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-6-13(12(2)9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBWEBIRVCLDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)


![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)

![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)